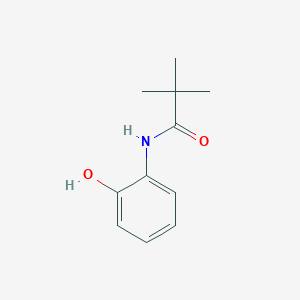

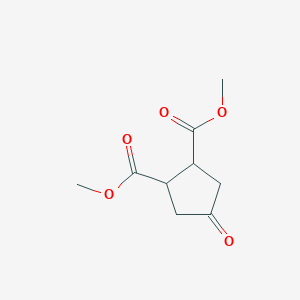

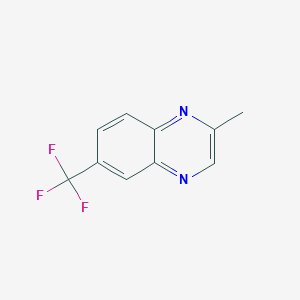

![molecular formula C11H8N2O3S B3148425 4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid CAS No. 644996-35-0](/img/structure/B3148425.png)

4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid

Overview

Description

The compound “4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid” is a type of thiazole derivative . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Scientific Research Applications

Degradation and Stability Studies

Studies have shown that compounds structurally related to 4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid, such as nitisinone, undergo specific degradation processes. A research conducted by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability of nitisinone under various conditions, revealing insights into its degradation products and stability, contributing to a better understanding of the risks and benefits of its medical application (Barchańska et al., 2019).

Impact on Plant Metabolism

Research on benzoic acid derivatives, including compounds similar to this compound, has explored their effects on plant metabolism. Nagutb (1964) discussed how amino derivatives of benzoic acid influence the respiration of starved and sucrose-fed etiolated barley leaves, indicating the complexity of these compounds' interactions with biological systems (Nagutb, 1964).

Advanced Oxidation Processes

A study by Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, identifying various by-products and their biotoxicity. Although the study did not directly involve this compound, it highlights the importance of understanding the environmental impact and degradation pathways of similar compounds (Qutob et al., 2022).

Synthesis and Applications in Heterocycles

The chemistry of derivatives similar to this compound, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been extensively reviewed for their use as a privileged scaffold in the synthesis of various heterocycles. These compounds have shown potential in creating diverse heterocyclic compounds and dyes due to their unique reactivity, demonstrating their significance in synthesis and applications in different domains (Gomaa & Ali, 2020).

Future Directions

The future directions for research on “4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid” and similar thiazole derivatives could involve further exploration of their synthesis processes, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties . Additionally, more research could be conducted to better understand their safety and hazards, as well as to explore new potential applications in various fields .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

It is known that it interacts with its target, cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, resulting in cell cycle arrest .

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell cycle regulation. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . The downstream effects of this can include inhibited cell proliferation, which is particularly relevant in the context of cancer therapies .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and overall effectiveness as a therapeutic agent .

Result of Action

The result of the compound’s action is likely to be cell cycle arrest due to the inhibition of CDK2 . This can lead to inhibited cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c12-11-13-9(14)8(17-11)5-6-1-3-7(4-2-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAJPLDVJNMAIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride](/img/structure/B3148351.png)

![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)